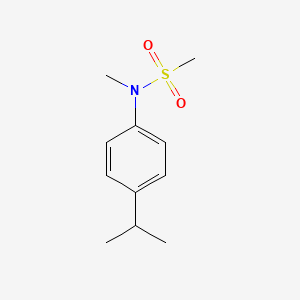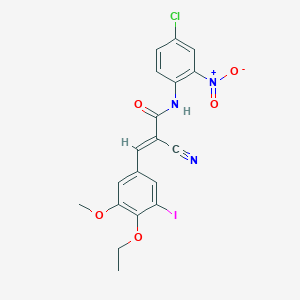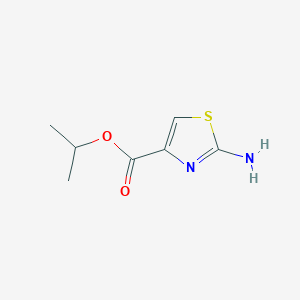![molecular formula C15H18F3NO2 B7549819 3-[4-[4-(Trifluoromethyl)phenyl]piperidin-1-yl]propanoic acid](/img/structure/B7549819.png)
3-[4-[4-(Trifluoromethyl)phenyl]piperidin-1-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-[4-(Trifluoromethyl)phenyl]piperidin-1-yl]propanoic acid is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring and a propanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[4-(Trifluoromethyl)phenyl]piperidin-1-yl]propanoic acid typically involves multiple steps, starting from readily available precursors One common approach is to start with the synthesis of 4-(trifluoromethyl)phenylpiperidine, which can be achieved through a series of reactions including halogenation, nucleophilic substitution, and cyclization
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-[4-[4-(Trifluoromethyl)phenyl]piperidin-1-yl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学研究应用
3-[4-[4-(Trifluoromethyl)phenyl]piperidin-1-yl]propanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a tool for studying biological processes and interactions, especially those involving fluorinated compounds.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific receptors or enzymes.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 3-[4-[4-(Trifluoromethyl)phenyl]piperidin-1-yl]propanoic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent and specific effects. The piperidine ring and propanoic acid moiety also contribute to the compound’s overall activity by influencing its pharmacokinetic and pharmacodynamic properties.
相似化合物的比较
Similar Compounds
3-(Trifluoromethyl)benzylamine: This compound features a trifluoromethyl group attached to a benzylamine moiety, making it structurally similar but with different functional groups.
4-(Trifluoromethyl)piperidine: Similar to the piperidine portion of the target compound, this molecule lacks the propanoic acid group.
3-Methoxyphenylboronic acid: While not directly related, this compound shares a similar aromatic structure with different substituents.
Uniqueness
3-[4-[4-(Trifluoromethyl)phenyl]piperidin-1-yl]propanoic acid is unique due to its combination of a trifluoromethyl group, piperidine ring, and propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be able to achieve.
属性
IUPAC Name |
3-[4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO2/c16-15(17,18)13-3-1-11(2-4-13)12-5-8-19(9-6-12)10-7-14(20)21/h1-4,12H,5-10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVXQONFYNCSQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=C(C=C2)C(F)(F)F)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-(4-chlorophenyl)sulfonyl-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]benzenecarboximidamide](/img/structure/B7549746.png)
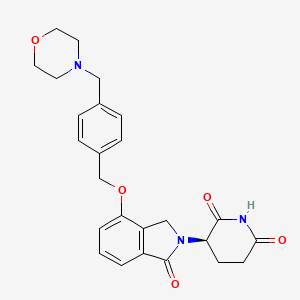
![(2E)-2-(1H-benzimidazol-2-yl)-3-[4-(diethylamino)phenyl]prop-2-enenitrile](/img/structure/B7549756.png)
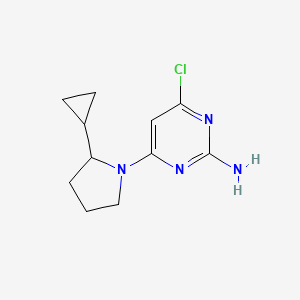
![N'-[(2E)-4-methylpent-3-en-2-ylidene]benzohydrazide](/img/structure/B7549770.png)
![1-Ethyl-3-[3-methyl-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B7549775.png)
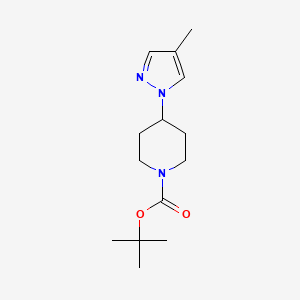
![(E)-3-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]-N-(2-bromo-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7549798.png)
![[2-chloro-4-[(E)-3-(2-chloro-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B7549816.png)
![(E)-2-cyano-3-[3-[(E)-2-cyano-3-oxo-3-(1-phenylethylamino)prop-1-enyl]phenyl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B7549818.png)
